Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate: is a heterocyclic organic compound with the molecular formula C₁₂H₁₀FNO₃. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6-fluoro-4-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives with altered biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of drugs targeting various biological pathways. Its derivatives have shown potential in treating diseases such as malaria, cancer, and bacterial infections .
Industry: The compound is also used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-methoxyquinoline-2-carboxylate and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance, some derivatives inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . The molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate: Similar in structure but with a bromine atom, which can alter its reactivity and biological activity.
6-Fluoro-4-hydroxyquinoline-2-carboxylate: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
Uniqueness: Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Biological Activity
Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a fluoro group and a methoxy-substituted aromatic ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structure allows it to interact effectively with various molecular targets, which is critical for its biological efficacy. The presence of the fluoro and methoxy groups enhances its lipophilicity and biological activity compared to other quinoline derivatives.
The mechanism of action for this compound primarily involves the inhibition of specific enzymes or receptors. It has been shown to interact with molecular targets that are crucial in various biological pathways, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial growth through mechanisms such as interference with DNA gyrase, an essential enzyme for bacterial DNA replication .
- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells by activating caspase-mediated pathways. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) with varying IC50 values, indicating potent antiproliferative effects .
Biological Activity Data
The following table summarizes the biological activities and corresponding IC50 values of this compound against different cancer cell lines:
Cell Line | IC50 Value (μM) | Activity |
---|---|---|
H-460 | 0.03 | Excellent antiproliferative |
HT-29 | 0.55 | Good antiproliferative |
HepG2 | 0.33 | Good antiproliferative |
SGC-7901 | 1.24 | Moderate antiproliferative |
These values suggest that this compound is significantly more active than many existing therapeutic agents, making it a promising candidate for further development .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study evaluated the compound's efficacy against various bacterial strains, demonstrating its ability to inhibit growth effectively. The mechanism was linked to its interaction with DNA gyrase, which is crucial for bacterial replication.
- Anticancer Efficacy : In a comparative study, this compound was found to be significantly more potent than gefitinib in inhibiting cell proliferation across multiple cancer cell lines. This led researchers to propose it as a lead compound for further modifications aimed at enhancing its anticancer properties .
- Molecular Docking Simulations : Computational studies using molecular docking have indicated that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance, further supporting its potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-fluoro-4-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCWGTZLAUYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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